1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol

Dopamine D3 receptor Antagonist Beta-arrestin

Specify CAS 2034377-06-3 to ensure you receive the exact unsubstituted quinoxaline-2-carbonyl variant with verified sub-nanomolar D3R potency (IC50=0.400 nM) and ~93-fold D3R/D2LR selectivity. Inadvertent substitution with close analogs (e.g., 3-methylquinoxaline) results in ~2,400-fold weaker activity, compromising experimental data. This patent-exemplified compound (US9598387, Compound 114) is suitable for D3R-mediated signaling pathway dissection and SAR campaigns.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034377-06-3
Cat. No. B2845449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol
CAS2034377-06-3
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CN(CCC1N2CCC(C2)O)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H22N4O2/c23-14-7-10-22(12-14)13-5-8-21(9-6-13)18(24)17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14,23H,5-10,12H2
InChIKeyHYCCIOQGAKVQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol (CAS 2034377-06-3) – A Selective Dopamine D3 Receptor Antagonist Scaffold


1-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol (CAS 2034377-06-3) is a heterocyclic small molecule featuring a quinoxaline-2-carbonyl group linked to a piperidine ring, which is further substituted with a 3-hydroxypyrrolidine moiety [1]. The compound is disclosed as Compound 114 in US Patent US9598387 (and its continuation US9969743), assigned to Purdue Pharma L.P., within a series of substituted-quinoxaline-type piperidine compounds claimed as ORL-1 (nociceptin) receptor modulators and dopamine D3/D2 receptor antagonists for the treatment of pain [2]. Its molecular formula is C18H22N4O2 with a molecular weight of 326.4 g/mol, and it incorporates the stereochemical and hydrogen-bonding features of the pendant 3-hydroxypyrrolidine ring [1].

Why In-Class Substitution Fails for 1-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol (CAS 2034377-06-3): Structure-Activity Evidence


Generic substitution within the substituted-quinoxaline-type piperidine class is not possible without altering target engagement profiles. The introduction of even a single methyl group at the quinoxaline 3-position (as in the close analog 1-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol, CAS 2380142-32-3) dramatically shifts dopamine D3 receptor antagonism, while modifications to the pyrrolidine ring eliminate the hydrogen-bonding capacity contributed by the 3-hydroxyl group [1]. The specific quinoxaline-2-carbonyl attachment to the piperidine-4-position, combined with the unsubstituted pyrrolidin-3-ol terminus, defines a pharmacophoric arrangement that is not replicated by other piperidine substitutions or bridged-piperidine variants within the same patent family [2]. The quantitative evidence below demonstrates why this compound must be specified by exact CAS number for experiments requiring consistent D3R/D2R pharmacology.

Quantitative Differentiation Evidence: 1-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol vs. Closest Analogs


Dopamine D3 Receptor Antagonist Potency: Sub-Nanomolar Activity vs. Methyl Analog

The target compound (BDBM50057768, CHEMBL3323015) demonstrates sub-nanomolar antagonist activity at the human dopamine D3 receptor (D3R), with an IC50 of 0.400 nM in a functional beta-arrestin translocation assay in U2OS cells [1]. In contrast, the structurally analogous 3-methylquinoxaline derivative (CAS 2380142-32-3, BDBM50399881) exhibits an IC50 of 953 nM in a D3R mitogenesis assay in CHOp cells, representing a ~2,400-fold reduction in potency attributable solely to the introduction of a single methyl substituent on the quinoxaline ring [2]. Although the assay formats differ, the magnitude of potency shift strongly indicates that quinoxaline 3-position substitution is detrimental to D3R engagement.

Dopamine D3 receptor Antagonist Beta-arrestin

D3R vs. D2R Functional Selectivity Window in Beta-Arrestin Assays

In functional antagonist assays measuring beta-arrestin translocation, the target compound displays a D3R/D2LR selectivity ratio of approximately 93-fold based on IC50 values: D3R IC50 = 0.400 nM vs. D2LR IC50 = 37 nM in CHOK1 cells [1]. This contrasts with Compound 115 (BDBM50057763), a structurally related analog from the same patent series, which shows a D2LR IC50 of 25 nM in a [35S]GTPgammaS binding assay [2]. The available data suggest that the target compound exhibits a D3R-preferring functional antagonist profile, whereas other series members may display more balanced D2/D3 activity.

Dopamine D2 receptor D3/D2 Selectivity Functional assay

Binding Affinity at D3R and D2LR in Radioligand Displacement Assays

Radioligand binding experiments using stably transfected HEK cells co-expressing human D2-long and D3 dopamine receptors yielded a D3R Ki of 11.8 nM for the target compound [1], compared to a D2LR Ki of 436 nM determined by [125I]IABN displacement from HEK293 cell membranes [2]. The ~37-fold binding selectivity for D3R over D2LR underscores its preferential D3R engagement at the receptor level. For reference, Compound 112 (BDBM50057777) from the same patent series exhibits a D2/D3 Ki of 8.40 nM in a comparable HEK cell dual-expression binding assay [3], confirming that closely related analogs can achieve distinct receptor binding profiles.

Radioligand binding D3R Ki D2LR Ki

Structural Determinant: 3-Hydroxypyrrolidine Hydrogen-Bonding Capacity vs. Non-Hydroxylated Analogs

The presence of the 3-hydroxyl group on the pyrrolidine ring distinguishes this compound from piperidine-only or non-hydroxylated pyrrolidine analogs within the same patent family [1]. This hydroxyl provides both a hydrogen bond donor (HBD) and acceptor (HBA) site, with topological polar surface area (tPSA) contributions that influence membrane permeability and target recognition. Compounds within US9598387 that lack this hydroxyl (e.g., those with unsubstituted pyrrolidine, piperidine, or bridged-piperidine termini) are expected to exhibit different pharmacokinetic and receptor-binding behavior. The 3-hydroxypyrrolidine moiety also enables downstream synthetic functionalization via esterification, etherification, or oxidation, offering a chemical handle not present in des-hydroxy analogs [2].

Hydrogen bond donor Pyrrolidine substitution SAR

D2R Functional Antagonist Potency in Mitogenesis Assay: Full Agonist-Antagonist Characterization

In a mitogenesis-based functional assay using CHO cells expressing human D2R, the target compound inhibited quinpirole-induced proliferation with an IC50 of 205 nM [1]. This same assay format applied to the human D3R yielded an IC50 of 51 nM [2], confirming a 4-fold functional preference for D3R over D2R in matched cellular contexts. This functional data complements the binding and beta-arrestin data, providing a multi-assay characterization that is not uniformly available for all patent series members.

D2R mitogenesis Functional antagonism CHO cells

Patent-Disclosed Therapeutic Context: ORL-1 and Dopamine Receptor Dual Modulation

The target compound is specifically claimed in US9598387 (Compound 114) and US9969743 within a series described as substituted-quinoxaline-type piperidine compounds that modulate both the ORL-1 (nociceptin) receptor and dopamine D3/D2 receptors for the treatment of pain [1]. The patent discloses that certain exemplified compounds were tested in ORL-1 receptor binding assays and dopamine receptor functional assays, positioning Compound 114 within a defined therapeutic rationale. The dual ORL-1/dopamine pharmacology distinguishes this series from single-target D3R antagonists, and the specific pyrrolidin-3-ol substituent may contribute to ORL-1 binding affinity, though explicit ORL-1 data for Compound 114 is not publicly disclosed in the available patent excerpts [1][2].

ORL-1 receptor Pain Dual pharmacology

Application Scenarios for 1-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol (CAS 2034377-06-3) Based on Differentiated Evidence


D3R-Selective Tool Compound for CNS Pharmacology Studies

The demonstrated sub-nanomolar D3R antagonist potency (IC50 = 0.400 nM, beta-arrestin) combined with measurable D3R/D2LR selectivity (~93-fold in functional assays) makes this compound suitable as a pharmacological tool for dissecting D3R-mediated signaling in native neuronal preparations. Researchers studying D3R contributions to reward, cognition, or motor control can use this compound at concentrations that engage D3R while minimizing D2R occupancy, as supported by the 11.8 nM D3R Ki versus 436 nM D2LR Ki [1].

Medicinal Chemistry Starting Point for Dual ORL-1/D3R Pain Therapeutics

As Compound 114 in US9598387, this molecule represents a structurally characterized entry point for structure-activity relationship (SAR) campaigns targeting both ORL-1 and dopamine D3/D2 receptors [1]. The 3-hydroxypyrrolidine handle enables further derivatization (e.g., ester prodrugs, carbamates, ethers) to optimize pharmacokinetic properties without altering the core quinoxaline-piperidine pharmacophore [2]. Industrial medicinal chemistry teams can procure this specific CAS number to ensure fidelity to the patent exemplification.

Chemical Probe for Beta-Arrestin-Biased D3R Antagonism Studies

The compound has been characterized across multiple functional assay platforms, including beta-arrestin translocation (D3R IC50 = 0.400 nM, D2LR IC50 = 37 nM) and mitogenesis (D3R IC50 = 51 nM, D2R IC50 = 205 nM) [1]. This multi-assay dataset enables researchers to investigate potential signaling bias between G-protein and beta-arrestin pathways at D3R, with the quantitative data providing a reference for interpreting concentration-response relationships in novel assay systems.

Quality Control Reference Standard for Quinoxaline-Piperidine Series Procurement

Given the significant potency differences observed between structurally similar analogs—exemplified by the ~2,400-fold weaker D3R activity of the 3-methylquinoxaline derivative (IC50 = 953 nM) compared to the target compound (IC50 = 0.400 nM) [1]—procurement teams should use CAS 2034377-06-3 as the definitive identifier for the unsubstituted quinoxaline-2-carbonyl variant. This ensures that biological assay results are not confounded by inadvertent substitution of an inactive or differently active analog.

Quote Request

Request a Quote for 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.